molecular formula C6H14N4O2S B3055058 3,3'-Thiodipropionodihydrazide CAS No. 6292-68-8

3,3'-Thiodipropionodihydrazide

Cat. No.: B3055058
CAS No.: 6292-68-8
M. Wt: 206.27 g/mol
InChI Key: BFPOTPQZZKKKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance in Organic Synthesis

The primary significance of 3,3'-Thiodipropionodihydrazide in organic synthesis stems from its role as a bifunctional crosslinking agent. The two hydrazide groups can react with electrophilic functional groups, such as aldehydes, ketones, and isocyanates, to form stable covalent bonds.

In polymer chemistry, this reactivity is harnessed to modify and enhance the properties of various resins. For instance, it serves as a crosslinking agent for polyurethane and epoxy resins. vulcanchem.comgantrade.com The reaction of its hydrazide groups with isocyanate functionalities in polyurethanes leads to the formation of urea (B33335) linkages, which can increase the toughness and thermal stability of the resulting polymer. ac-catalysts.com Similarly, in acrylic emulsions, dihydrazides can react with carbonyl groups, such as the aldehyde groups in acrolein-containing polymers, to form hydrazone linkages that crosslink the polymer chains as the emulsion cures. adhesivesmag.com This crosslinking improves mechanical properties like wet-rub resistance. ac-catalysts.comadhesivesmag.com

The synthesis of this compound itself is a two-step process that begins with its parent acid, 3,3'-Dithiodipropionic acid. The process involves an initial esterification of the acid, followed by hydrazinolation, where the ester is reacted with hydrazine (B178648) to yield the final dihydrazide product. vulcanchem.com

Historical Perspectives of Related Dihydrazide Chemistry

The study of dihydrazides is not new; it builds upon decades of research into this versatile class of compounds. Dihydrazides were first described in the mid-20th century as effective curing agents for epoxy resins, with a 1958 patent by Wear et al. highlighting their utility. ac-catalysts.com Early research established that the reactivity and properties of the dihydrazide are heavily influenced by the nature of the organic backbone separating the two hydrazide groups. adhesivesmag.com

Several dihydrazides have become commercially and academically significant, each with distinct properties. Adipic acid dihydrazide (ADH), with its C4 aliphatic backbone, is one of the most common and is used extensively for cross-linking water-based emulsions. gantrade.comwikipedia.org Other important examples include Isophthalic dihydrazide (IDH), which has an aromatic backbone, and Sebacic dihydrazide (SDH), which has a longer aliphatic chain. gantrade.comwikipedia.org These compounds are used as chain extenders in polyurethanes, where they have been shown to improve thermal oxidation color stability, and as hardeners for epoxy resins. ac-catalysts.comadhesivesmag.com The development of this family of compounds provided formulators with a toolkit for creating polymers with a wide range of properties, from high glass transition temperatures to enhanced flexibility and weather resistance. ac-catalysts.com

Table 2: Comparison of Common Dihydrazides

Compound Name Abbreviation Backbone Structure Key Applications
Adipic Acid Dihydrazide ADH C4 Aliphatic wikipedia.org Crosslinker for acrylic emulsions, epoxy hardener gantrade.comwikipedia.org
Isophthalic Dihydrazide IDH Aromatic (Isophthaloyl) adhesivesmag.com Curing agent for epoxy resins, chain extender for polyurethanes ac-catalysts.comadhesivesmag.com
Sebacic Dihydrazide SDH C8 Aliphatic gantrade.com Epoxy hardener, polyurethane chain extender gantrade.com

Current Research Frontiers and Unexplored Avenues for the Compound

Current research involving structures related to this compound is expanding beyond traditional polymer applications into the realm of coordination chemistry and materials science. The parent compound, 3,3'-Thiodipropionic acid, is known to act as a chelating or bridging ligand in the assembly of coordination complexes with various transition metals (like Cr(III), Co(II), Ni(II), Cu(II)) and rare earth metals (lanthanides). researchgate.net These complexes exhibit interesting magnetic, optical, and luminescent properties, making them candidates for applications in areas like medical imaging and catalysis. researchgate.netgrowingscience.com

Given that this compound retains the sulfur atom and incorporates nitrogen and oxygen donor atoms from the hydrazide groups, it represents a promising, yet less explored, ligand for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. The ability of hydrazide and related moieties to coordinate with metal ions is well-documented in the synthesis of complexes with diverse structures and electrochemical properties. researchgate.net The specific geometry and donor atoms of this compound could lead to the formation of unique multi-dimensional networks with tailored properties.

Furthermore, the hydrazide functional group is a key precursor in the synthesis of various nitrogen-containing heterocyclic compounds, such as 1,3,4-thiadiazoles. nih.govchemmethod.com Research has shown that thiadiazole derivatives can exhibit a range of biological activities. chemmethod.com Consequently, an unexplored avenue for this compound is its use as a synthon for creating novel bis-heterocyclic structures. The symmetrical nature of the molecule could allow for the synthesis of complex molecules with potential applications in medicinal chemistry or as functional organic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-hydrazinyl-3-oxopropyl)sulfanylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2S/c7-9-5(11)1-3-13-4-2-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPOTPQZZKKKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCC(=O)NN)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212126
Record name 3,3'-Thiodipropionodihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6292-68-8
Record name 3,3′-Thiobis[propanoic acid] 1,1′-dihydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6292-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Thiodipropionodihydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC9927
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-Thiodipropionodihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-thiodipropionodihydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.955
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3'-Thiodipropionodihydrazide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXM6XM2GVH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Strategies for 3,3 Thiodipropionodihydrazide

Established Synthetic Routes and Reaction Conditions

The synthesis of 3,3'-Thiodipropionodihydrazide and other dihydrazides is primarily achieved through well-documented condensation reactions. These methods are reliable and have been widely used for the preparation of hydrazide-containing compounds.

Ester-Hydrazide Condensation Approaches

The most common and widely utilized method for preparing hydrazides is the hydrazinolysis of corresponding esters with hydrazine (B178648) monohydrate. egranth.ac.innih.gov This approach is a two-step process. First, the parent dicarboxylic acid, 3,3'-Thiodipropionic acid, is converted into a dialkyl ester, such as dimethyl or diethyl thiodipropionate, through acid-catalyzed esterification.

In the second step, the purified diester undergoes condensation with hydrazine hydrate (B1144303). The reaction is typically carried out by refluxing the mixture in an alcohol solvent, such as ethanol (B145695) or methanol (B129727). nih.govchemicalbook.comresearchgate.net The hydrazide product, often being less soluble in the alcohol solvent than the starting materials, may precipitate out of the solution upon cooling, simplifying its isolation. researchgate.net

Table 1: Typical Reaction Conditions for Ester-Hydrazide Condensation This table is based on analogous dihydrazide syntheses.

Parameter Condition Source(s)
Reactants Dialkyl 3,3'-thiodipropionate, Hydrazine Hydrate nih.govchemicalbook.com
Solvent Ethanol or Methanol chemicalbook.comresearchgate.net
Temperature Reflux (typically 80-90 °C) nih.govchemicalbook.com
Reaction Time Several hours (e.g., 3-5 hours) nih.govchemicalbook.com

| Work-up | Cooling, filtration, and recrystallization | nih.gov |

Alternative Synthetic Pathways for Dihydrazides

While the ester-hydrazide route is prevalent, alternative pathways exist for synthesizing dihydrazides. One significant alternative is the direct condensation of a dicarboxylic acid with hydrazine hydrate. egranth.ac.ingoogle.com This one-step method can be more efficient by eliminating the need to first prepare and isolate the ester intermediate. To drive the reaction to completion, it often requires the use of a catalyst and the continuous removal of water from the reaction system. google.com This approach can lead to high yields (over 90%) and simplifies post-reaction processing. google.com

Another classical method involves the use of more reactive carboxylic acid derivatives, such as acid chlorides or acyl anhydrides. egranth.ac.inresearchgate.net These compounds react rapidly with hydrazine to yield hydrazides. However, their high reactivity presents a significant drawback, as it can be difficult to prevent the formation of undesired diacylation byproducts, where a single hydrazine molecule reacts with two acyl groups. egranth.ac.inresearchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to chemical synthesis aims to reduce environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. mdpi.commdpi.com These principles are highly relevant to the synthesis of this compound.

Atom Economy Maximization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.org A higher atom economy signifies less waste generation. The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

When applied to the synthesis of this compound, the direct synthesis from the dicarboxylic acid demonstrates a significantly higher atom economy than the traditional two-step ester-hydrazide route.

Table 2: Comparative Atom Economy for Synthesis of this compound

Synthetic RouteReaction EquationMolecular Weights ( g/mol )Atom Economy CalculationResult
Direct Acid Condensation C₆H₁₀O₄S + 2 N₂H₄ → C₆H₁₄N₄O₂S + 2 H₂OReactants: 178.21 + 2(32.05) = 242.31Product: 206.27(206.27 / 242.31) x 10085.1%
Ester-Hydrazide Condensation (via Methyl Ester) C₈H₁₄O₄S + 2 N₂H₄ → C₆H₁₄N₄O₂S + 2 CH₃OHReactants: 206.27 + 2(32.05) = 270.37Product: 206.27(206.27 / 270.37) x 10076.3%

Safer Solvents and Auxiliary Substances Selection

The choice of solvents is a critical aspect of green chemistry. mdpi.com Traditional syntheses of hydrazides often employ alcohols like ethanol and methanol. chemicalbook.comresearchgate.net While common, these are volatile organic compounds. Green chemistry encourages the reduction or elimination of such solvents. mdpi.com

Modern, greener synthetic strategies that can be applied to this compound synthesis include:

Solvent-Free Microwave Irradiation : This method involves directly reacting the carboxylic acid with hydrazine hydrate without any solvent under microwave irradiation. egranth.ac.innih.gov This technique not only eliminates the need for a solvent but can also dramatically shorten reaction times and improve yields. nih.gov

Grinding Technique : A highly efficient and eco-friendly approach involves the mechanical grinding of the carboxylic acid and hydrazine hydrate together in a mortar and pestle at room temperature. researchgate.net This solvent-free method often results in the reaction mixture setting into a solid mass, which can then be easily purified, avoiding the use of organic solvents during the reaction itself. researchgate.net

Design for Energy Efficiency in Synthetic Protocols

One of the twelve principles of green chemistry is the recognition that energy requirements should be minimized. egranth.ac.in Synthetic protocols should be designed for greater energy efficiency.

Solvent-free grinding is also exceptionally energy-efficient, as the reactions are often conducted at ambient temperature, requiring only the mechanical energy for grinding. researchgate.net

Table 3: Comparison of Energy Efficiency in Synthetic Methods

MethodTypical Reaction TimeEnergy InputSolvent RequirementSource(s)
Conventional Reflux Hours (e.g., 1.5 - 28 h)High (sustained heating)Required (e.g., Ethanol) nih.gov
Microwave Irradiation Minutes (e.g., 4 - 12 min)Low (short duration)Often solvent-free egranth.ac.innih.gov
Grinding Technique MinutesVery Low (mechanical)Solvent-free researchgate.net

Waste Minimization and Pollution Prevention Strategies

In the synthesis of dihydrazides, including this compound, a significant focus is placed on waste minimization and pollution prevention. Traditional methods often involve multiple steps and the use of hazardous solvents, leading to substantial waste generation. Modern approaches aim to mitigate these issues through greener alternatives.

One effective strategy is the adoption of solvent-free, one-pot synthesis methods. For instance, the preparation of hydrazides from corresponding carboxylic acids can be achieved directly under microwave irradiation without the use of organic solvents. egranth.ac.inresearchgate.net This method not only reduces the use of volatile organic compounds but also significantly shortens reaction times and energy consumption. egranth.ac.inresearchgate.net A comparative analysis of conventional versus a green, microwave-assisted method for benzoic hydrazide synthesis demonstrated a 93.3% reduction in waste, as measured by the E-factor (kg of waste per kg of product). egranth.ac.inresearchgate.net

Another key aspect of pollution prevention is the development of processes that reduce or eliminate the production of wastewater and by-products. In the synthesis of adipic dihydrazide, a one-step method using a composite catalyst has been developed that avoids the generation of coupling products and wastewater. google.com This process also allows for the recycling of the catalyst, further minimizing waste. google.com Such principles can be applied to the synthesis of this compound to create a more environmentally benign production technology. google.com

The table below illustrates the comparison between a conventional and a green synthetic method for a representative hydrazide, highlighting the potential for waste reduction.

ParameterConventional Method (Process 1)Green Method (Process 2)Percentage Improvement
Overall Yield (%)77.090.013% Increase
Number of StepsTwoOne50% Reduction
Heating Time6-9 hours60-200 seconds162-360 times less
Energy Consumption (KWh)6-90.015-0.050180-400 times less
E(environmental) factor (Kg waste / Kg product)4.50.393.3% Reduction

Data adapted from a study on benzoic hydrazide synthesis. researchgate.net

Reduction of Derivatives and Protecting Groups

The development of more selective reactions that can target specific functional groups without the need for protection is an active area of research. By enhancing the selectivity of synthetic methods, the necessity for protecting groups can be eliminated, leading to more efficient and less wasteful processes. This approach simplifies the synthetic pathway, reduces material consumption, and minimizes the generation of by-products associated with protection and deprotection steps. While specific examples for this compound are not detailed in the provided information, the general principle of avoiding unnecessary derivatization is a key strategy in its sustainable synthesis.

Catalytic Approaches in Dihydrazide Synthesis

Catalysis plays a pivotal role in the modern synthesis of dihydrazides, offering pathways with higher efficiency, selectivity, and sustainability. Various catalytic systems, including transition metals and organocatalysts, have been employed to facilitate the formation of the hydrazide functional group.

A one-step synthesis of adipic dihydrazide from adipic acid and hydrazine hydrate utilizes a composite catalyst to promote the hydrazinolysis reaction, achieving yields of over 90%. google.com This method is noted for its simplicity, high yield, and the recyclability of the catalyst, which contributes to a more environmentally friendly process. google.com

Ruthenium pincer catalysts have been shown to be effective for the N,N-dialkylation of acylhydrazides using alcohols as alkylating agents. organic-chemistry.org This "borrowing hydrogen" strategy is highly efficient and produces water as the only byproduct, making it an environmentally benign process. organic-chemistry.org The use of diols in this catalytic system can also lead to the formation of cyclic acylhydrazides. organic-chemistry.org

Other catalytic systems include the use of Ni(II)-bipyridine complexes for the photochemical C-N coupling of aryl chlorides with hydrazides and palladium catalysts for the intermolecular N-arylation of hydrazides. organic-chemistry.org Organocatalysts, such as L-proline, have also been utilized for the green synthesis of hydrazide derivatives, offering high yields and short reaction times under mild conditions. mdpi.com

The following table summarizes various catalytic approaches for the synthesis of hydrazides and their derivatives.

Catalyst SystemReactantsProduct TypeKey Advantages
Composite CatalystAdipic acid, Hydrazine hydrateAdipic dihydrazideHigh yield (>90%), Recyclable catalyst, No wastewater google.com
Ruthenium Pincer CatalystAcylhydrazides, Alcohols/DiolsN,N-disubstituted/Cyclic acylhydrazidesHigh selectivity, Water as only byproduct organic-chemistry.org
Ni(II)-Bipyridine Complex(Hetero)aryl chlorides, HydrazidesArylhydrazinesHigh efficiency, Wide functional group tolerance organic-chemistry.org
L-proline (Organocatalyst)Carbonyl compounds, 2-cyanoacetohydrazide derivativesHydrazide derivativesHigh yields, Short reaction times, Environmentally friendly mdpi.com

Multicomponent Reaction (MCR) Strategies for Analogues and Derivatives

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a one-pot reaction to form a complex product that incorporates substantial parts of all starting materials. mdpi.com These reactions are highly convergent and atom-economical, making them attractive for the synthesis of diverse libraries of compounds, including analogues and derivatives of dihydrazides.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for generating molecular diversity and have been used to synthesize acylhydrazines and peptidomimetics. nih.govnih.gov The Ugi four-component reaction (U-4CR), for example, can produce dipeptide-like scaffolds in a single step from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. mdpi.com By using a hydrazide as one of the components, this reaction can be adapted to synthesize complex acylhydrazine derivatives.

A strategy involving consecutive hydrazino-Ugi-azide reactions has been reported for the synthesis of acylhydrazines bearing 1,5-disubstituted tetrazoles. nih.gov This approach demonstrates the potential of combining MCRs in a sequential manner to build molecular complexity efficiently. nih.gov The use of MCRs allows for the rapid generation of a wide range of analogues and derivatives of this compound by varying the starting components, which is highly beneficial for structure-activity relationship studies and the discovery of new materials.

Chemical Reactivity and Reaction Mechanisms of 3,3 Thiodipropionodihydrazide

Fundamental Organic Reactions Involving Hydrazide Functionality

The hydrazide functional groups (-CONHNH2) are the primary sites of reactivity in 3,3'-thiodipropionodihydrazide. These groups engage in a variety of fundamental organic reactions characteristic of hydrazine (B178648) derivatives.

Nucleophilic Addition Reactions

The terminal nitrogen atom of the hydrazide group possesses a lone pair of electrons, rendering it nucleophilic. This allows this compound to participate in nucleophilic addition reactions, particularly with carbonyl compounds such as aldehydes and ketones. uomus.edu.iqlibretexts.org The general mechanism involves the attack of the nucleophilic nitrogen on the electrophilic carbonyl carbon. bham.ac.uk This initial addition step leads to the formation of a tetrahedral intermediate. bham.ac.uk The rate of these reactions can often be influenced by pH. Acid catalysis can increase the electrophilicity of the carbonyl group, while basic conditions can enhance the nucleophilicity of the hydrazide. bham.ac.ukmsu.edu

Hydride reagents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) can also be involved in nucleophilic additions, typically for the reduction of carbonyl compounds. libretexts.orglibretexts.org

Condensation Reactions

Following the initial nucleophilic addition to a carbonyl compound, a molecule of water is typically eliminated, leading to the formation of a hydrazone. This type of reaction, where two molecules combine with the elimination of a small molecule like water, is known as a condensation reaction. jackwestin.com The reaction of aldehydes and ketones with primary amines or their derivatives, such as hydrazides, to form imines (or in this case, hydrazones) is a well-established transformation. libretexts.org These reactions are often reversible and can be catalyzed by acid. libretexts.orgnih.gov The stability of the resulting hydrazone can be a driving force for the reaction.

The general scheme for the condensation of this compound with an aldehyde or ketone is as follows:

R-CHO + H2NNHCO-X-CONHNH2 → R-CH=NNHCO-X-CONHNH2 + H2O R2C=O + H2NNHCO-X-CONHNH2 → R2C=NNHCO-X-CONHNH2 + H2O (where X represents the -CH2CH2SCH2CH2- backbone)

Acylation and Alkylation Processes

The nucleophilic nitrogen atoms of the hydrazide groups can also be targeted by acylating and alkylating agents.

Acylation: In the presence of acyl halides or anhydrides, this compound can undergo acylation to form N-acyl derivatives. This reaction is a type of nucleophilic acyl substitution. masterorganicchemistry.com The reaction proceeds through a nucleophilic addition-elimination mechanism where the hydrazide attacks the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., a halide). savemyexams.com

Alkylation: Alkylation of the hydrazide can occur with alkyl halides. This reaction, known as the Friedel-Crafts alkylation when involving an aromatic ring, introduces an alkyl group onto the nitrogen atom. libretexts.org The reaction typically proceeds via an electrophilic attack on the nucleophilic nitrogen. byjus.com Carbocation rearrangements can sometimes occur in Friedel-Crafts alkylations. masterorganicchemistry.com

Role of the Thioether Linkage in Molecular Reactivity

Oxidation of the thioether can lead to the formation of a sulfoxide (B87167) and subsequently a sulfone. This transformation alters the electronic and steric properties of the molecule. researchgate.netnih.gov The oxidation of thioethers is a known reaction with reagents like hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA). researchgate.net The nucleophilicity of the sulfur atom plays a key role in the rate of this oxidation. nih.gov

This oxidation can have significant consequences for the molecule's properties. For instance, the conversion of a relatively nonpolar thioether to a more polar sulfoxide or sulfone can increase water solubility. escholarship.org

Mechanistic Insights into Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for predicting products and controlling reaction outcomes.

Reaction Intermediates and Transition State Analysis

Chemical reactions proceed through a series of steps involving transient species known as intermediates and high-energy states called transition states. solubilityofthings.comntu.edu.sg

Reaction Intermediates: In the reactions of this compound, several types of reactive intermediates can be formed. lumenlearning.com

Tetrahedral Intermediates: As mentioned, the nucleophilic addition of the hydrazide to a carbonyl group initially forms a tetrahedral intermediate. bham.ac.uk This intermediate is a distinct species that exists in a potential energy well between the reactants and the products. libretexts.org

Carbocations: In certain reactions, such as Friedel-Crafts alkylation, carbocation intermediates are generated. byjus.compharmaguideline.com These are high-energy species that can sometimes be stabilized by resonance or undergo rearrangements to form more stable carbocations. masterorganicchemistry.comlumenlearning.com

Acylium Ions: Friedel-Crafts acylation reactions proceed through the formation of an acylium ion intermediate (RCO+), which is a resonance-stabilized carbocation. libretexts.orgyoutube.com

Transition States: A transition state is a high-energy, short-lived configuration of atoms that occurs at the peak of the energy barrier between reactants and products or between intermediates. solubilityofthings.comntu.edu.sg It represents the point of maximum energy along the reaction coordinate. solubilityofthings.com The structure of the transition state involves partially formed and partially broken bonds. solubilityofthings.com According to the Hammond Postulate, the structure of the transition state will be more similar to the species (reactant, intermediate, or product) that is closer to it in energy. ntu.edu.sg For multi-step reactions, each step has its own transition state. ntu.edu.sglibretexts.org

The table below summarizes some of the key intermediates in the reactions of this compound.

Reaction TypeKey Intermediate(s)
Nucleophilic Addition to CarbonylTetrahedral Intermediate
Condensation with CarbonylTetrahedral Intermediate, Iminium Ion
Friedel-Crafts AlkylationCarbocation
Friedel-Crafts AcylationAcylium Ion

Stereochemical Aspects of Reactions

The stereochemistry of coordination complexes is significantly influenced by the nature of the ligands attached to the central metal ion. In the case of this compound, its flexibility as a ligand plays a crucial role in determining the geometry of the resulting metal complexes. As a potentially tridentate or tetradentate ligand, it can coordinate to a metal center in various ways, leading to the formation of different stereoisomers.

The flexibility of the propylene (B89431) chains and the rotational freedom around the C-S and C-C bonds allow the ligand to adopt multiple conformations. When two molecules of this compound coordinate to a single metal center in a hexacoordinated complex, three principal geometric isomers can be formed: meridional (mer), facial (fac), with the facial isomer further existing as cis and trans isomers. irb.hr

The formation of a specific isomer is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands or counter-ions. nih.gov For instance, the steric hindrance between the ligand molecules can favor the formation of the less crowded trans-facial isomer. Conversely, the electronic properties of the metal ion and the ligand's donor atoms (sulfur, nitrogen, and oxygen) can stabilize one isomer over the others through favorable orbital interactions. irb.hr

Table 1: Potential Geometric Isomers of a Bis(this compound) Metal Complex

IsomerDescription
merThe three donor atoms of each ligand occupy a plane that passes through the metal center.
trans-facThe three donor atoms of each ligand occupy one face of the coordination octahedron, with the two ligands on opposite sides.
cis-facThe three donor atoms of each ligand occupy one face of the coordination octahedron, with the two ligands adjacent to each other.

Redox Chemistry of the Compound

The redox chemistry of this compound is primarily dictated by its thioether and hydrazide functional groups. Both moieties can participate in electron transfer processes, making the compound susceptible to both oxidation and reduction.

The thioether sulfur atom can be oxidized to a sulfoxide and further to a sulfone. The ease of this oxidation depends on the nature of the oxidizing agent and the chemical environment. The hydrazide groups, on the other hand, are known to be reducing agents. The standard reduction potential of hydrazine (N₂H₄) in acidic solution is +0.76 V, indicating its ability to reduce certain metal ions. vaia.com

Cyclic voltammetry (CV) is a powerful technique to study the electrochemical behavior of compounds. uobasrah.edu.iq Although a specific CV for this compound was not found in the reviewed literature, studies on related thiourea (B124793) and hydrazide derivatives provide valuable insights. uobasrah.edu.iqbasjsci.edu.iqmdpi.com For thiourea derivatives, CV studies have shown that the sulfur atom can be oxidized. researchgate.net For hydrazide-containing compounds, both oxidation and reduction peaks can be observed, corresponding to the electron transfer processes of the hydrazide moiety and other reducible or oxidizable groups in the molecule. researchgate.netnih.gov

The redox potential of this compound will be influenced by the electronic interplay between the thioether and hydrazide groups. The electron-donating nature of the alkyl chains may slightly increase the electron density on the sulfur and nitrogen atoms, potentially affecting their oxidation and reduction potentials. It has been noted that the biological activity of some hydrazone derivatives is related to their redox potentials. nih.gov

Table 2: Potential Redox Reactions of this compound

Functional GroupRedox ProcessPotential Products
Thioether (-S-)OxidationSulfoxide (-SO-), Sulfone (-SO₂-)
Hydrazide (-CONHNH₂)OxidationDiazenecarboxamide derivatives
Hydrazide (-CONHNH₂)ReductionAmines and ammonia (B1221849)

Thermal Dissociation Pathways

The thermal stability and decomposition of this compound are critical aspects of its chemical profile. Upon heating, the compound is expected to undergo a series of decomposition reactions, leading to the formation of smaller, more volatile molecules. The exact decomposition pathway and the nature of the products are dependent on factors such as the heating rate and the atmosphere (inert or oxidative).

Studies on the thermal decomposition of organic hydrazides and related polymers provide a framework for understanding the potential dissociation pathways of this compound. researchgate.net Mass spectrometry coupled with thermogravimetric analysis (TGA-MS) is a key technique for identifying the evolved gases during thermal decomposition. thermalsupport.comeag.com

For polyhydrazides, thermal decomposition can proceed through various mechanisms, including the loss of water to form oxadiazole structures, or C-H hydrogen transfer processes leading to the formation of amines and other fragments. researchgate.net The thermal decomposition of hydrazine itself has been studied extensively, with ammonia (NH₃), nitrogen (N₂), and hydrogen (H₂) being the primary products at different temperatures. acs.orgnih.gov The presence of a methyl group in methylhydrazine leads to the formation of hydrogen cyanide (HCN) and ammonia as major products of thermal degradation. dtic.mil

Based on these analogies, the thermal decomposition of this compound is likely to initiate with the cleavage of the N-N bond in the hydrazide moiety, which is often the weakest bond. This could be followed by a cascade of reactions including:

Formation of ammonia and nitrogen: Similar to the decomposition of hydrazine.

Cleavage of the C-S bond: Leading to the formation of sulfur-containing fragments.

Formation of cyclic compounds: Intramolecular reactions could lead to the formation of cyclic structures.

Evolution of water, carbon dioxide, and carbon monoxide: Especially under oxidative conditions.

A hypothetical initial decomposition step could involve the homolytic cleavage of the N-N bond, generating radical species that would then propagate further decomposition.

Table 3: Plausible Thermal Decomposition Products of this compound

Potential ProductChemical FormulaOrigin
AmmoniaNH₃Decomposition of hydrazide group
Nitrogen GasN₂Decomposition of hydrazide group
Hydrogen Sulfide (B99878)H₂SCleavage and reduction of thioether
Carbon MonoxideCOFragmentation of the carbonyl group
Carbon DioxideCO₂Fragmentation of the carbonyl group
WaterH₂OFrom hydrazide and alkyl chains
AcrylonitrileC₃H₃NFragmentation of the propylene chain and hydrazide

Coordination Chemistry and Metal Complexes of 3,3 Thiodipropionodihydrazide

Ligand Properties and Coordination Modes

The coordination behavior of 3,3'-thiodipropionodihydrazide is dictated by the presence of nitrogen and sulfur atoms, which can act as electron-pair donors, and its flexible carbon chain.

This compound possesses multiple potential donor atoms: the two terminal amino nitrogens, the two amide nitrogens, the two carbonyl oxygens, and the central sulfur atom. This allows it to act as a multidentate ligand. The coordination can occur through the nitrogen atoms of the hydrazide groups and the sulfur atom of the thioether linkage. The specific atoms involved in bonding depend on factors such as the nature of the metal ion, the reaction conditions, and the pH of the medium. The flexibility of the ligand allows it to adopt various conformations to accommodate the geometric preferences of different metal centers.

Due to the presence of multiple donor sites, this compound can function as both a chelating and a bridging ligand.

Chelation: The ligand can wrap around a single metal ion, forming stable five- or six-membered chelate rings. For instance, it can coordinate to a metal ion through the amino nitrogen and the carbonyl oxygen of the same hydrazide group.

Bridging: The ligand can also bridge two or more metal centers, leading to the formation of polynuclear complexes. mdpi.com This can occur through the sulfur atom, which can link two metal ions, or by the hydrazide groups coordinating to different metal centers. This bridging capability can result in the formation of coordination polymers with extended network structures.

The versatile coordination modes of dicarboxylic acids like 3,3'-thiodipropionic acid (from which the dihydrazide is derived) are well-documented, showing monodentate, chelation, and various bridging coordinations. mdpi.comresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. researchgate.netjocpr.com The resulting complexes are often crystalline solids and can be characterized by various spectroscopic and analytical techniques.

A range of transition metal complexes of this compound and similar ligands have been synthesized and studied.

Cobalt (Co(II)): Cobalt(II) forms complexes with various ligands, often exhibiting octahedral or tetrahedral geometries. researchgate.netrsc.orgsemanticscholar.org The synthesis of cobalt complexes can involve reacting a cobalt salt with the ligand in a suitable solvent. sysrevpharm.orggfmoorelab.com

Nickel (Ni(II)): Nickel(II) complexes with ligands containing nitrogen and sulfur donors are common. wisdomlib.orgnih.govrsc.orgorientjchem.org These complexes can adopt geometries such as octahedral or square planar, depending on the ligand field. wisdomlib.orgnih.gov

Copper (Cu(II)): Copper(II) readily forms complexes with a variety of ligands. rsc.orgnih.govnih.gov The geometry of copper(II) complexes is often distorted from ideal symmetries due to the Jahn-Teller effect. mdpi.commdpi.com

Chromium (Cr(III)): Chromium(III) complexes are known for their kinetic inertness. unige.chnih.govunige.chchemguide.co.uk They typically form octahedral complexes. up.ac.za

Zinc (Zn(II)): Zinc(II), having a d¹⁰ electronic configuration, forms colorless complexes and typically adopts a tetrahedral or octahedral coordination geometry. researchgate.netdiva-portal.orgorientjchem.org

Table 1: Examples of Synthesized Transition Metal Complexes with Related Ligands

Metal IonLigand TypeObserved GeometryReference
Co(II)Tripodal PolypyridineSix-coordinate octahedron rsc.org
Ni(II)Tripodal LigandsDistorted-octahedral rsc.org
Cu(II)Hydrazone and BipyridineDistorted square pyramidal nih.gov
Cr(III)Ethylene Cross-Bridged CyclamOctahedral nih.gov
Zn(II)Schiff BaseDistorted tetrahedral eurjchem.com

The coordination chemistry of this compound with f-block elements is an area of growing interest. nih.govmdpi.comsrce.hr Lanthanide and actinide ions are hard acids and typically prefer coordination with hard donor atoms like oxygen. However, the presence of multiple donor sites in this compound, including both hard (oxygen) and borderline (nitrogen, sulfur) donors, makes complex formation possible.

Studies on related systems suggest that the coordination is often dominated by the carboxylate or carbonyl oxygen atoms. psu.edunih.gov The larger ionic radii of lanthanide and actinide ions allow for higher coordination numbers, often ranging from 8 to 12.

Structural Elucidation of Coordination Compounds

The precise arrangement of atoms in these coordination compounds is determined using a variety of analytical techniques.

Spectroscopic Methods: Infrared (IR) spectroscopy can provide information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups (e.g., C=O, N-H, C-S). UV-Visible spectroscopy is used to study the electronic transitions within the complex, which can give insights into the geometry around the metal ion. researchgate.netjocpr.com Nuclear Magnetic Resonance (NMR) spectroscopy can be used for diamagnetic complexes (like those of Zn(II)) to elucidate the structure in solution. researchgate.netijirt.org

Magnetic Susceptibility: Measuring the magnetic properties of the complexes helps to determine the oxidation state and spin state of the metal ion, which is particularly useful for paramagnetic transition metal complexes. uokerbala.edu.iqmtct.ac.in

Coordination Geometries and Isomerism

The coordination geometry of metal complexes with this compound can vary depending on the metal ion's size, electronic configuration, and the ligand-to-metal ratio. Common coordination numbers for metal complexes are 4, 6, and 8. libretexts.orglibretexts.orguwimona.edu.jm

Tetrahedral and Square Planar (Coordination Number 4): For some divalent metal ions, four-coordinate complexes with either tetrahedral or square planar geometries are observed. uwimona.edu.jmchemguide.co.uk The choice between these geometries is often dictated by the electronic configuration of the metal ion. For instance, d8 metal ions like Ni(II) often favor square planar geometry. libretexts.org

Octahedral (Coordination Number 6): This is a very common coordination geometry for transition metal complexes. libretexts.orguwimona.edu.jm In the case of this compound, it can act as a tetradentate ligand, occupying four coordination sites around the metal ion, with the remaining two sites being filled by other ligands like water molecules or anions. This can lead to the formation of mononuclear complexes. at.uanih.gov

Eight-Coordinate Geometries: With larger metal ions or a higher ligand-to-metal ratio, eight-coordinate complexes can form. at.ualibretexts.org Common geometries for coordination number 8 include the square antiprism and the dodecahedron. libretexts.org In such complexes, the dihydrazide ligand can utilize all its potential donor atoms to coordinate with the metal center.

Isomerism is a key feature of the coordination chemistry of this compound complexes.

Geometric Isomerism: In octahedral complexes of the type [M(L)X2], where L is the tetradentate dihydrazide and X is a monodentate ligand, cis and trans isomers are possible depending on the relative positions of the X ligands. chemguide.co.ukgusc.lv Similarly, in square planar complexes of the type [M(L)] where L is a bidentate ligand, cis and trans isomers can exist. gusc.lv

Optical Isomerism: Complexes that are chiral (lack a plane of symmetry) can exist as a pair of non-superimposable mirror images called enantiomers. chemguide.co.uklibretexts.org This is common in octahedral complexes with bidentate or polydentate ligands, such as those formed with this compound. chemguide.co.uk For example, an octahedral complex with three bidentate ligands is chiral and will exhibit optical isomerism. chemguide.co.uk

Linkage Isomerism: This type of isomerism can occur if a ligand can coordinate to the metal ion in more than one way. While the primary donor atoms in this compound are the nitrogen and oxygen atoms of the hydrazide groups, the thioether sulfur could potentially coordinate to certain soft metal ions, leading to linkage isomers. uomustansiriyah.edu.iq

Spectroscopic Signatures in Complexes (e.g., Infrared and Electronic Spectra)

Spectroscopic techniques are invaluable for characterizing the metal complexes of this compound.

Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the functional groups present in a molecule and how they are affected by coordination to a metal ion. utdallas.edulibretexts.org

Vibrational ModeFree Ligand (cm⁻¹)Coordinated Ligand (cm⁻¹)Interpretation
N-H Stretching~3200 - 3600Shift to lower frequencyIndicates coordination through the nitrogen atom of the amino group. utdallas.edu
C=O Stretching (Amide I)~1710Shift to lower frequencySuggests coordination through the carbonyl oxygen atom. utdallas.edu
N-H Bending (Amide II)~1550Shift to higher frequencyFurther supports coordination through the hydrazide moiety.
M-N StretchingNot present~400 - 600Appearance of new bands confirms the formation of a metal-nitrogen bond. libretexts.org
M-O StretchingNot present~300 - 500Appearance of new bands confirms the formation of a metal-oxygen bond. libretexts.org

Electronic (UV-Vis) Spectroscopy:

Electronic spectroscopy provides insights into the electronic structure and geometry of the metal complexes. uomustansiriyah.edu.iqfiveable.me The spectra of transition metal complexes typically show two types of electronic transitions:

d-d Transitions: These transitions occur between the d-orbitals of the metal ion that are split by the ligand field. fiveable.meuwimona.edu.jm The energy and number of these bands depend on the metal ion, its oxidation state, and the coordination geometry. For example, octahedral Co(II) complexes often exhibit two bands corresponding to the ⁴T₁g(F) → ⁴T₂g(P) and ⁴T₁g(F) → ⁴A₂g(F) transitions. researchgate.net Similarly, octahedral Ni(II) complexes typically show two bands assigned to ³A₂g(F) → ³T₁g(P) and ³A₂g(F) → ³T₁g(F) transitions. researchgate.net

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). uomustansiriyah.edu.iq

The positions and intensities of these absorption bands can be used to determine important parameters like the crystal field splitting energy (Δ). fiveable.me

Magnetochemical Studies of Metal Complexes

Magnetochemical studies, primarily magnetic susceptibility measurements, provide information about the number of unpaired electrons in a metal complex, which in turn helps in determining its electronic structure and stereochemistry. researchgate.netrsc.org

The magnetic moment (μ_eff) of a complex can be calculated from the measured magnetic susceptibility and is related to the number of unpaired electrons (n) by the spin-only formula:

μ_eff = √[n(n+2)] B.M. (Bohr Magnetons)

Metal IonCoordination GeometryExpected Magnetic Moment (B.M.)
Co(II)Octahedral (high-spin)4.7 - 5.2
Ni(II)Octahedral2.9 - 3.4
Cu(II)Octahedral1.9 - 2.2

For instance, an observed magnetic moment of around 4.8 B.M. for a Co(II) complex would be consistent with a high-spin octahedral geometry. researchgate.net Similarly, a magnetic moment of approximately 3.1 B.M. for a Ni(II) complex suggests an octahedral environment. researchgate.net These experimental values can corroborate the geometries proposed from spectroscopic data. journalajst.com

Stability and Thermodynamics of Complex Formation

The formation of a metal complex in solution is an equilibrium process, and the stability of the complex is a crucial thermodynamic parameter. researchgate.netscispace.com

Chelate Effect in Dihydrazide Complexes

This compound is a chelating ligand, meaning it can bind to a single metal ion through multiple donor atoms, forming one or more rings. google.comrsc.org The formation of these chelate rings leads to a significant increase in the thermodynamic stability of the complex compared to complexes formed with analogous monodentate ligands. This phenomenon is known as the chelate effect . researchgate.net

The enhanced stability of chelate complexes is primarily due to a more favorable entropy change (ΔS) upon complexation. researchgate.net When a multidentate ligand replaces several monodentate ligands (like water molecules) from the coordination sphere of a metal ion, the total number of independent particles in the solution increases, leading to a positive entropy change and a more negative Gibbs free energy change (ΔG), thus favoring the formation of the chelate complex. researchgate.net

For example, the formation of a complex with a bidentate dihydrazide ligand is entropically more favored than the formation of a complex with two separate hydrazide molecules.

Thermodynamic Stability Assessments

The thermodynamic stability of metal complexes with this compound can be quantitatively assessed by determining their stability constants. nih.govlibretexts.org The formation of a complex MLn occurs in a stepwise manner:

M + L ⇌ ML (K₁) ML + L ⇌ ML₂ (K₂) ... MLn-1 + L ⇌ MLn (Kn)

βn = K₁ × K₂ × ... × Kn

A larger value of the stability constant indicates a more stable complex. researchgate.netlibretexts.org The stability of these complexes is influenced by several factors:

Nature of the Metal Ion: The stability of the complexes generally increases with the increasing charge and decreasing ionic radius of the metal ion. vpscience.org

Ligand Basicity: More basic ligands tend to form more stable complexes. researchgate.net

Steric Factors: Bulky substituents on the ligand can hinder complex formation and reduce stability. vpscience.org

The determination of these stability constants can be carried out using various experimental techniques such as potentiometric titrations, spectrophotometry, and calorimetry, which provide valuable data on the thermodynamics of complex formation in solution. researchgate.netnih.gov

Role of 3,3 Thiodipropionodihydrazide in Polymer Chemistry

Monomer in Polymerization Reactions

A monomer is a molecule that can react with other monomer molecules to form long polymer chains through a process called polymerization. cirs-group.com 3,3'-Thiodipropionodihydrazide, with its two reactive hydrazide end-groups, can act as a difunctional monomer in several types of polymerization reactions.

Polycondensation is a type of polymerization reaction where monomers join together with the loss of a small molecule, such as water or alcohol. melscience.comnih.gov The dihydrazide functionality of this compound makes it a suitable monomer for polycondensation reactions. These reactions typically involve the reaction of the hydrazide groups with dicarboxylic acids, diacyl chlorides, or diesters to form polyhydrazides. The resulting polymers possess a repeating unit containing the hydrazide linkage (-CO-NH-NH-CO-).

The general scheme for the polycondensation of this compound with a dicarboxylic acid derivative is shown below:

n H₂N-NH-CO-(CH₂)₂-S-(CH₂)₂-CO-NH-NH₂ + n XOC-R-COX → [-NH-NH-CO-(CH₂)₂-S-(CH₂)₂-CO-NH-NH-CO-R-CO-]n + 2n HX

Where R represents an organic group and X can be a halogen (in the case of acyl chlorides) or an OR' group (in the case of esters). This process results in the formation of a high-molecular-weight polymer. melscience.com The properties of the resulting polyhydrazide can be tailored by varying the structure of the comonomer (the dicarboxylic acid derivative).

Free radical polymerization is a chain reaction involving initiation, propagation, and termination steps, where the growing polymer chains are radicals. rug.nlscribd.com While this compound itself does not typically undergo direct homopolymerization via a radical mechanism, it can be incorporated into polymers through radical polymerization in several ways. For instance, it can be chemically modified to introduce polymerizable groups, such as vinyl or acrylic moieties. These functionalized monomers can then copolymerize with other vinyl monomers to introduce the thiodipropionodihydrazide unit into the polymer backbone or as a side chain.

Another approach involves chain transfer reactions. ethz.chopen.edu In some radical polymerization systems, the sulfur atom in the thioether linkage of this compound could potentially act as a chain transfer agent, influencing the molecular weight of the resulting polymer. ethz.ch

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgnih.gov this compound can be a valuable precursor for creating monomers suitable for click chemistry.

The hydrazide groups can be converted into azide (B81097) functionalities. The resulting diazide monomer can then react with a dialkyne monomer through CuAAC to form a triazole-containing polymer. This approach allows for the efficient synthesis of well-defined polymer structures under mild reaction conditions. mdpi.com

Furthermore, the principles of click chemistry can be applied to functionalize polymers with the this compound moiety. mdpi.com For example, a polymer with pendant alkyne groups can be reacted with an azide-modified derivative of this compound to attach this specific functional unit to the polymer chain.

Crosslinking Agent in Polymeric Systems

Crosslinking is the process of forming covalent bonds between polymer chains, creating a three-dimensional network structure. foodpackagingforum.orgspecialchem.com This network formation significantly enhances the mechanical properties, thermal stability, and chemical resistance of the polymer. specialchem.com this compound, with its two reactive hydrazide groups, can function as an effective crosslinking agent for various polymer systems. vulcanchem.com

The hydrazide groups can react with complementary functional groups present in polymer chains, such as aldehyde, ketone, or epoxy groups. For instance, in epoxy resin systems, the hydrazide can react with the epoxy rings, leading to the formation of a crosslinked network. vulcanchem.com This process is often thermally initiated. Similarly, it can crosslink polymers containing aldehyde or ketone functionalities through the formation of hydrazone linkages. This type of crosslinking is utilized to improve the properties of materials like adhesives and coatings. mdpi.comgoogle.com

Functionalization of Polymers via this compound Moiety

Functionalization of polymers involves introducing specific chemical groups onto the polymer chains to impart desired properties or to enable further reactions. google.comfrontiersin.org The this compound moiety can be incorporated into polymers to introduce specific functionalities.

The hydrazide groups are nucleophilic and can participate in various chemical transformations. For example, they can react with aldehydes and ketones to form hydrazones, providing a route for attaching other molecules or modifying the polymer's surface properties. This reactivity is particularly useful in bioconjugation and the development of functional materials. frontiersin.org

The thioether linkage within the this compound unit offers another site for functionalization. The sulfur atom can be oxidized to sulfoxide (B87167) or sulfone, which can alter the polarity and other properties of the polymer.

Design of Novel Polymer Architectures and Materials

The versatility of this compound as a monomer and functional building block enables the design of novel polymer architectures and materials with tailored properties. frontiersin.orgfrontiersin.org

By strategically combining this compound with other monomers in polycondensation or click polymerization reactions, polymers with specific sequences and functionalities can be synthesized. mdpi.comfrontiersin.org This allows for the creation of materials with controlled thermal properties, solubility, and mechanical strength. For example, incorporating the flexible thioether linkage can influence the glass transition temperature and crystallinity of the resulting polymer. nih.gov

The ability to use this compound for both polymerization and subsequent functionalization opens up possibilities for creating complex polymer architectures such as graft copolymers and block copolymers. frontiersin.org These advanced materials can find applications in diverse fields, including the development of new drug delivery systems, high-performance adhesives, and advanced coatings. nih.govjournalagent.commdpi.com

Computational and Theoretical Studies of 3,3 Thiodipropionodihydrazide

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the various shapes it can adopt. wavefun.comnrel.gov

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical properties. rsc.orgusd.ac.id Analysis of the electronic structure of 3,3'-Thiodipropionodihydrazide would involve methods like Density Functional Theory (DFT) to map the electron density and identify regions that are electron-rich or electron-poor. rsc.orgusd.ac.id This would provide insights into its reactivity, polarity, and intermolecular interactions. Such calculations can be performed using various basis sets to ensure accuracy. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of a molecule, known as conformers, that arise from rotation around its single bonds. libretexts.orglumenlearning.com For this compound, this would involve identifying the most stable conformers by calculating their potential energies. libretexts.org The results of such an analysis are often visualized as an energy landscape, which maps the energy of the molecule as a function of its conformational coordinates. chemrxiv.orguba.arbiorxiv.org This landscape helps in understanding the flexibility of the molecule and the energy barriers between different conformations. lumenlearning.com

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. uomustansiriyah.edu.iqyoutube.comlumenlearning.com For this compound, an MO analysis would reveal the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and its electronic transitions. lumenlearning.comlibretexts.org

Reaction Mechanism Predictions and Energy Barriers

Computational methods are powerful tools for elucidating the step-by-step process of a chemical reaction. longdom.org

Transition State Characterization

A key aspect of studying a reaction mechanism is the characterization of the transition state, which is the highest energy point along the reaction pathway. nih.govnih.gov For any reaction involving this compound, computational chemists would locate the transition state structure and calculate its energy. This information is crucial for determining the activation energy of the reaction, which governs the reaction rate. longdom.org

Catalytic Cycle Modeling

If this compound were involved in a catalytic process, computational modeling could be used to simulate the entire catalytic cycle. mdpi.com This would involve identifying all intermediates and transition states in the cycle, providing a comprehensive understanding of how the catalyst facilitates the reaction. mdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.net This technique allows for the detailed analysis of intermolecular interactions, which are crucial for understanding the behavior of substances in various environments. For a compound like this compound, MD simulations can provide insights into how individual molecules interact with each other in a condensed phase, such as a crystal or a solution.

The core of an MD simulation is the force field, a set of empirical potential energy functions that describe the interactions between atoms. nih.gov These interactions include both bonded (e.g., bond stretching, angle bending) and non-bonded (e.g., van der Waals, electrostatic) terms. By calculating the forces on each atom at a given moment, Newton's laws of motion can be integrated to predict the trajectory of all atoms over a certain period. researchgate.net This process generates a detailed view of the dynamic evolution of the system at an atomic level.

In the context of this compound, MD simulations could be employed to investigate several key aspects of its intermolecular interactions:

Hydrogen Bonding: The dihydrazide functional groups in this compound are capable of forming strong hydrogen bonds. MD simulations can identify the specific hydrogen bond donors and acceptors, as well as the geometry and lifetime of these bonds. This information is critical for understanding the crystal packing and the solubility of the compound.

Solvation Effects: By simulating this compound in a solvent box (e.g., water), MD can reveal how solvent molecules arrange themselves around the solute. This provides a microscopic picture of the solvation process and can be used to calculate thermodynamic properties such as the free energy of solvation.

Conformational Dynamics: The flexible thioether linkage and propyl chains allow the molecule to adopt various conformations. MD simulations can explore the conformational landscape of this compound and determine the relative populations of different conformers, which can influence its reactivity and binding properties.

The results from MD simulations can be used to generate data tables that quantify the intermolecular interactions. An example of such a table is provided below, illustrating the kind of information that could be obtained for this compound.

Table 1: Illustrative Intermolecular Interaction Analysis from a Hypothetical MD Simulation of this compound

Interaction TypeDonor AtomAcceptor AtomAverage Distance (Å)Occupancy (%)
Hydrogen BondN-H (Hydrazide)O=C (Hydrazide)2.985
Hydrogen BondN-H (Hydrazide)S (Thioether)3.515
van der WaalsC-H (Propyl)C-H (Propyl)3.8-

This table demonstrates how MD simulations can provide quantitative data on the strength and prevalence of different types of intermolecular interactions. Such data is invaluable for rationalizing the macroscopic properties of this compound and for predicting its behavior in various applications.

Ligand-Metal Interaction Studies using Computational Methods

The hydrazide and thioether groups in this compound make it an excellent ligand for coordinating with metal ions. Computational methods, particularly Density Functional Theory (DFT), are widely used to study the nature of ligand-metal interactions. mdpi.com These methods can provide detailed information about the electronic structure, bonding, and stability of metal complexes.

DFT calculations can be used to optimize the geometry of metal complexes containing this compound as a ligand. mdpi.com This allows for the prediction of bond lengths, bond angles, and coordination numbers, which can be compared with experimental data from techniques like X-ray crystallography. Furthermore, DFT can be used to calculate the binding energy between the ligand and the metal ion, providing a quantitative measure of the stability of the complex. mdpi.com

Key aspects of ligand-metal interactions that can be investigated using computational methods include:

Coordination Modes: this compound can coordinate to metal ions in various ways, acting as a bidentate, tridentate, or bridging ligand. Computational studies can explore the relative energies of different coordination modes to predict the most stable arrangement.

Electronic Structure Analysis: Techniques such as Natural Bond Orbital (NBO) analysis can be used to understand the nature of the coordinate bond. This includes quantifying the extent of charge transfer from the ligand to the metal and identifying the specific orbitals involved in bonding.

Spectroscopic Properties: DFT calculations can predict spectroscopic properties such as infrared (IR) and UV-Vis spectra. bhu.ac.in By comparing the calculated spectra with experimental data, the proposed structure of the metal complex can be validated.

The insights gained from these computational studies can be summarized in data tables. An illustrative example for a hypothetical complex of this compound with a metal ion is shown below.

Table 2: Illustrative DFT Calculation Results for a Hypothetical Metal Complex of this compound

PropertyCalculated Value
Binding Energy (kcal/mol)-50.2
Metal-Sulfur Bond Length (Å)2.45
Metal-Nitrogen Bond Length (Å)2.15
Charge Transfer (e)0.35 (from Ligand to Metal)
HOMO-LUMO Gap (eV)3.8

This table highlights the type of quantitative data that can be obtained from DFT calculations, offering deep insights into the stability and electronic properties of metal complexes with this compound.

Development of Computational Models for Related Systems

The computational methodologies applied to this compound can be extended to develop models for related systems, such as coordination polymers and other functional materials. By systematically modifying the structure of the ligand or the metal ion, computational models can be used to predict the properties of new materials and guide their synthesis.

For instance, if this compound is used as a building block for coordination polymers, computational models can predict the resulting network topology and porosity. ias.ac.in This is particularly relevant for applications in gas storage, catalysis, and sensing. Molecular dynamics simulations can be used to study the flexibility and thermal stability of these polymeric structures.

The development of these computational models often involves a multiscale approach. For example, quantum mechanical calculations (like DFT) can be used to parameterize force fields for classical molecular dynamics simulations. This allows for the study of larger systems and longer timescales than would be possible with purely quantum mechanical methods.

The predictive power of these computational models can be enhanced by integrating machine learning techniques. By training models on existing experimental and computational data, it may become possible to rapidly screen large numbers of potential structures and identify candidates with desired properties.

The development of such predictive models for systems related to this compound can accelerate the discovery and design of new functional materials with tailored properties.

Advanced Analytical Characterization Techniques for 3,3 Thiodipropionodihydrazide and Its Derivatives

Spectroscopic Methods for Detailed Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. irisotope.com Both ¹H and ¹³C NMR provide direct information about the chemical environment of the nuclei. bhu.ac.in

For 3,3'-Thiodipropionodihydrazide, the symmetrical nature of the molecule would simplify its NMR spectra.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the two non-equivalent methylene (B1212753) (CH₂) groups. The protons on the carbons adjacent to the sulfur atom would appear as one signal, while the protons on the carbons adjacent to the carbonyl groups would appear as another. Due to spin-spin coupling with the adjacent CH₂ group, both signals would likely appear as triplets, following the n+1 rule. libretexts.org The protons of the -NH and -NH₂ groups would also produce signals, though their chemical shift and multiplicity can be variable and are affected by the solvent and temperature.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would be expected to display two signals corresponding to the two chemically non-equivalent carbon atoms in the backbone. irisotope.com The carbon atom bonded to the sulfur would resonate at a different chemical shift than the carbonyl carbon. The chemical shifts are observed over a wide range, typically 0 to 220 ppm, which usually allows for the resolution of every non-equivalent carbon atom. irisotope.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH₃, CH₂, CH, and quaternary carbons. bhu.ac.in

Expected ¹H NMR Data for this compound
Assignment Expected Chemical Shift (ppm) Expected Multiplicity Integration
S-CH ₂-CH₂~2.8Triplet (t)4H
S-CH₂-CH~2.5Triplet (t)4H
CO-NH -NH₂VariableBroad Singlet2H
CO-NH-NHVariableBroad Singlet4H
Expected ¹³C NMR Data for this compound
Assignment Expected Chemical Shift (ppm)
C =O170-180
S-C H₂30-40
CH₂-C H₂-CO30-40

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information on the functional groups present in a molecule. edinst.com IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, such as those from polar bonds like C=O and N-H, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds like C-C and S-S. edinst.comsurfacesciencewestern.com

For this compound, key vibrational modes would be readily identifiable.

N-H Stretching: The hydrazide functional groups (-CONHNH₂) would exhibit N-H stretching vibrations, typically appearing as strong to medium bands in the region of 3200-3400 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the amide (in this case, hydrazide) functionality is expected around 1640-1680 cm⁻¹. scielo.org.za

C-N Stretching: The C-N stretching vibration would likely appear in the fingerprint region of the spectrum. scielo.org.za

C-S Stretching: The carbon-sulfur bond would show weak absorption in the 600-800 cm⁻¹ region. scielo.org.za

In a study of a related derivative, didodecyl-3,3'-thiodipropionate (DLTDP), FTIR spectroscopy was used to investigate interactions between additives. researchgate.net While the specific frequencies differ due to the ester versus hydrazide functionality, the technique's utility in probing the core thiodipropionate structure is evident.

Expected IR Absorption Bands for this compound
Wavenumber (cm⁻¹) Vibrational Mode Assignment
3200-3400N-H Stretch
2850-2960C-H Stretch (aliphatic)
1640-1680C=O Stretch (Amide I)
1520-1570N-H Bend (Amide II)
600-800C-S Stretch

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), often to four or more decimal places. innovareacademics.in This precision allows for the determination of a molecule's elemental formula. measurlabs.comresearchgate.net

For this compound (C₆H₁₄N₄O₂S), the theoretical monoisotopic mass is 206.08374688 Da. nih.gov An HRMS analysis would aim to experimentally confirm this exact mass, thereby verifying the molecular formula. bioanalysis-zone.com The technique can distinguish between compounds that have the same nominal mass but different elemental formulas. bioanalysis-zone.com In addition to the parent molecular ion, mass spectrometry can reveal structural information through the analysis of fragmentation patterns, which result from the cleavage of specific bonds within the molecule upon ionization.

Electronic spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about electronic transitions within a molecule. youtube.com It measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which excites electrons from a ground state to a higher energy state. youtube.comedinst.com

The this compound molecule contains chromophores—specifically the carbonyl (C=O) groups and the sulfur atom with its non-bonding electrons—that are expected to absorb UV radiation. bath.ac.uk The C=O group typically undergoes an n→π* (non-bonding to pi-antibonding) transition. The absorption spectrum would show the wavelengths at which the molecule absorbs light, and the intensity of these absorptions can be related to the concentration of the compound in a solution via the Beer-Lambert law. unchainedlabs.com Emission spectra, which measure the radiation emitted as an excited electron returns to its ground state, can also be used for characterization. youtube.comedinst.com

X-ray Diffraction (XRD) and Crystallography for Solid-State Structures

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the solid-state structure of crystalline materials. malvernpanalytical.com For a single crystal, XRD analysis can provide the precise three-dimensional arrangement of atoms in the crystal lattice. This yields definitive information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. Each crystalline material produces a unique diffraction pattern, which serves as a fingerprint for identification. forcetechnology.com

The application of single-crystal XRD to this compound or its crystalline derivatives would be the most unambiguous method for confirming its molecular structure and stereochemistry in the solid state. The analysis would reveal how the molecules pack together and identify the hydrogen bonding networks established by the hydrazide functional groups, which are crucial to understanding its physical properties.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. thermofisher.comnih.gov This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. Agreement between the experimental and theoretical values serves as a crucial check of a sample's purity and confirms its empirical formula. thermofisher.com

For this compound, with the molecular formula C₆H₁₄N₄O₂S and a molecular weight of 206.27 g/mol , the theoretical elemental composition can be calculated. nih.gov

Elemental Composition of this compound
Element Theoretical Mass Percentage (%)
Carbon (C)34.93%
Hydrogen (H)6.84%
Nitrogen (N)27.16%
Oxygen (O)15.51%
Sulfur (S)15.55%

Microscopic Techniques for Morphological Characterization (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM) for materials applications)

Microscopic techniques are fundamental for visualizing the surface topography, internal structure, and three-dimensional nature of materials at the micro- and nanoscale. For this compound and its derivatives, particularly when incorporated into polymers or used to form coordination complexes, these methods reveal critical information about particle size, shape, dispersion, and surface features.

Scanning Electron Microscopy (SEM)

Transmission Electron Microscopy (TEM)

Unlike SEM, which provides surface information, TEM provides detailed images of the internal structure of a sample. torontech.com This is achieved by transmitting a beam of electrons through an ultra-thin specimen. researchgate.net TEM offers significantly higher resolution than SEM, making it possible to observe features at the atomic level. torontech.com In the context of this compound derivatives, TEM is particularly useful for characterizing nanoparticles or the nanostructure of composite materials. For example, if the dihydrazide is used to synthesize metal complexes that form nanoparticles, TEM can be used to determine the precise size distribution, shape, and crystalline structure of these particles. mdpi.com The technique can also reveal the nature of the interface between the dihydrazide-based material and a host matrix. researchgate.net

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can provide a three-dimensional surface profile. uminho.pt It operates by scanning a sharp probe over the sample surface while monitoring the forces between the tip and the surface. uminho.ptchemmethod.com A key advantage of AFM is its ability to image non-conductive surfaces without any special coating, which is often required in electron microscopy. researchgate.net For materials applications involving this compound, AFM can be used to characterize the surface roughness of films or coatings containing the compound. It can also be used to study the nanomechanical properties, such as stiffness and adhesion, of different phases within a composite material. researchgate.net

The following interactive table summarizes the typical morphological characteristics that can be analyzed for materials containing this compound using these microscopic techniques.

TechniqueInformation ObtainedTypical Application for this compound Materials
Scanning Electron Microscopy (SEM)Surface topography, particle size and shape, dispersion of phases. usu.eduCharacterizing the crystal morphology of the pure compound; observing the dispersion and interfacial adhesion in a polymer blend.
Transmission Electron Microscopy (TEM)Internal structure, crystallite size, lattice defects, nanoparticle morphology. researchgate.netmdpi.comDetermining the size and shape of metal complex nanoparticles; visualizing the internal structure of composite fibers.
Atomic Force Microscopy (AFM)3D surface profile, surface roughness, nanomechanical properties (stiffness, adhesion). uminho.ptresearchgate.netMeasuring the surface roughness of a coating containing the dihydrazide; mapping the different phases in a polymer composite.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are essential for determining the thermal stability, decomposition behavior, and phase transitions of materials. For this compound and its derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data for assessing their suitability in applications where they may be exposed to elevated temperatures.

Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. torontech.comhu-berlin.de It is used to detect and quantify thermal transitions such as melting, crystallization, glass transitions, and chemical reactions. torontech.com A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. For its derivatives or materials containing it, DSC can be used to determine the glass transition temperature (Tg) of a polymer blend, the curing temperature of a thermoset resin, or the phase transition temperatures of a liquid crystal. hu-berlin.de The enthalpy change associated with these transitions, which can be calculated from the area under the DSC peaks, provides further quantitative information. tainstruments.com

The interactive table below presents a summary of the thermal properties of this compound and its derivatives that can be determined using TGA and DSC.

TechniqueData ObtainedSignificance for this compound and Its Derivatives
Thermogravimetric Analysis (TGA)Decomposition temperatures, thermal stability, residual mass, moisture/volatile content. universallab.orgeag.comDetermines the upper temperature limit for the use of the compound; provides information on decomposition pathways and composition of derivatives. nih.govnih.gov
Differential Scanning Calorimetry (DSC)Melting point, crystallization temperature, glass transition temperature (Tg), enthalpy of transitions. torontech.comhu-berlin.deCharacterizes phase transitions of the pure compound and its derivatives; evaluates the effect on the properties of polymers (e.g., changes in Tg or crystallinity). tainstruments.com

3,3 Thiodipropionodihydrazide As a Chemical Building Block

Versatility in Organic Synthesis

The versatility of 3,3'-thiodipropionodihydrazide in organic synthesis stems from the reactivity of its terminal hydrazide functional groups. These groups are excellent nucleophiles and can readily react with various electrophiles to form stable covalent bonds. A primary example of this reactivity is the condensation reaction with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond. chem-soc.simdpi.comrsc.org This reaction is fundamental in the synthesis of a wide range of organic compounds and serves as a gateway to more complex molecular structures.

The bifunctional nature of this compound, with its two reactive hydrazide ends, makes it an ideal candidate for polymerization reactions. It can be used as a monomer in the synthesis of polyamides through reactions with dicarboxylic acids or their derivatives. rsc.orgresearchgate.net The resulting polymers incorporate the thioether linkage into their backbone, which can influence their physical and chemical properties, such as solubility and thermal stability.

Precursor for Heterocyclic Compounds

The hydrazide groups of this compound are key precursors for the synthesis of a wide variety of heterocyclic compounds. Through cyclocondensation reactions with appropriate reagents, a range of five- and six-membered heterocyclic rings can be constructed. These reactions often proceed with high efficiency and allow for the introduction of diverse substituents.

One of the most common applications is in the synthesis of pyrazole (B372694) derivatives. skemman.isresearchgate.netresearchgate.net Reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazole rings. bas.bg Given that this compound possesses two hydrazide groups, it can be used to synthesize bis-pyrazole compounds, where two pyrazole rings are connected by the flexible thioether linkage. researchgate.netsioc-journal.cnnih.gov

Similarly, this compound can serve as a precursor for 1,3,4-thiadiazoles. mdpi.comekb.eg The reaction with carbon disulfide in the presence of a base, followed by treatment with an appropriate electrophile, is a common route to 2,5-disubstituted 1,3,4-thiadiazoles. The use of this dihydrazide allows for the synthesis of bis-1,3,4-thiadiazole derivatives, which are of interest for their potential applications in materials science and medicinal chemistry. researchgate.netresearchgate.netsemanticscholar.orgnih.gov

The synthesis of 1,2,4-triazoles is another important application. nih.govbanglajol.info Reaction with reagents such as orthoesters or imidates can lead to the formation of the triazole ring. Again, the difunctional nature of this compound enables the creation of bis-1,2,4-triazole compounds, expanding the structural diversity of molecules that can be accessed from this building block. mdpi.combanglajol.infonih.govbeilstein-journals.orgd-nb.info

The synthesis of these and other bis-heterocyclic systems from this compound results in molecules with a unique topology, where two heterocyclic units are held in a specific spatial arrangement by the flexible spacer. bas.bgresearchgate.netd-nb.infosemanticscholar.orgnih.gov

Scaffold for Complex Molecular Architectures and Libraries

The structure of this compound makes it an excellent scaffold for the construction of complex molecular architectures and for the generation of chemical libraries. soton.ac.ukrsc.orgnih.gov Its two reactive sites allow for the divergent synthesis of a multitude of compounds from a single starting material. This is a key principle in combinatorial chemistry, where the goal is to rapidly generate a large number of structurally related molecules for screening in drug discovery and materials science. nih.govrsc.orgresearchgate.netdtu.dk

By reacting this compound with a variety of different aldehydes, ketones, or other electrophiles in a combinatorial fashion, a library of new compounds can be quickly assembled. rsc.org The central thioether linkage acts as a flexible spacer, influencing the conformational properties of the resulting molecules. This flexibility can be advantageous in the design of molecules that need to adapt their shape to bind to a biological target or to self-assemble into a specific supramolecular structure.

The dihydrazide functionality is also well-suited for the synthesis of macrocycles. dtu.dkscirp.orgnih.gov By reacting this compound with a difunctional electrophile under high-dilution conditions, it is possible to favor intramolecular cyclization over intermolecular polymerization, leading to the formation of macrocyclic structures. scirp.org These macrocycles can be designed to have specific sizes and shapes, and they can incorporate a variety of functional groups, making them attractive targets for applications in host-guest chemistry and as enzyme mimics.

Integration into Advanced Materials and Supramolecular Assemblies

The unique structural features of this compound make it a promising candidate for integration into advanced materials and for the construction of supramolecular assemblies. The two hydrazide groups are capable of forming strong hydrogen bonds, which are a key driving force in the self-assembly of molecules into ordered structures. chem-soc.siskemman.isresearchgate.netmdpi.com

Dihydrazide derivatives have been shown to act as organogelators, molecules that can self-assemble in organic solvents to form a three-dimensional network that traps the solvent, resulting in the formation of a gel. chem-soc.siskemman.isscirp.orgmdpi.com The self-assembly process is driven by a combination of hydrogen bonding, van der Waals forces, and other non-covalent interactions. The flexible thioether linkage in this compound can influence the packing of the molecules in the gel state and, therefore, the properties of the resulting material.

In the field of coordination chemistry, this compound and its derivatives can act as ligands for metal ions. mdpi.comrsc.orgnih.govrsc.org The hydrazide groups, as well as the sulfur atom of the thioether linkage, can coordinate to metal centers, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. researchgate.netwikipedia.orgrsc.orgnih.gov These materials are of great interest for their potential applications in gas storage, catalysis, and sensing. The flexibility of the ligand can lead to the formation of dynamic or "soft" MOFs that can respond to external stimuli.

Furthermore, the ability of dihydrazides to form well-defined, self-assembled structures makes them attractive building blocks for the construction of more complex supramolecular architectures, such as molecular cages and squares, through coordination-driven self-assembly. rsc.orgrsc.org These discrete, nanometer-sized structures have potential applications in areas such as molecular recognition, encapsulation, and catalysis.

Future Directions and Emerging Research Areas

Integration with Supramolecular Chemistry and Self-Assembly

The unique molecular structure of 3,3'-Thiodipropionodihydrazide, featuring two hydrazide moieties connected by a flexible thioether linkage, presents significant opportunities for its application in supramolecular chemistry and self-assembly. The hydrazide groups are capable of forming robust hydrogen bonds, acting as both hydrogen bond donors (N-H) and acceptors (C=O). This dual functionality allows for the programmed assembly of intricate, ordered supramolecular architectures.

Researchers are investigating how the interplay of these hydrogen bonds, along with other non-covalent interactions such as van der Waals forces and potential π-π stacking (if aromatic moieties are introduced through derivatization), can direct the self-assembly of this compound into well-defined one-, two-, and three-dimensional networks. The flexibility of the thioether backbone is a key variable, allowing for conformational adjustments that can accommodate different packing motifs and lead to the formation of diverse supramolecular structures, including sheets, helices, and porous frameworks.

The principles of crystal engineering, which involve the design and synthesis of functional solid-state structures, are being applied to predict and control the self-assembly process. By co-crystallizing this compound with other molecules (co-formers) that possess complementary hydrogen bonding sites, it is possible to construct complex supramolecular networks with tailored properties. These co-formers can introduce additional functionalities, such as optical or electronic properties, into the resulting crystalline material.

The potential applications of these self-assembled structures are vast and include the development of functional materials for molecular recognition, sensing, and controlled release of guest molecules. The porous frameworks that could be formed from the self-assembly of this compound and its derivatives are of particular interest for their potential use in gas storage and separation technologies.

Advanced Material Design and Engineering through Derivatization

The derivatization of this compound offers a promising avenue for the creation of advanced materials with tailored functionalities. The reactive hydrazide end groups serve as versatile handles for a wide range of chemical modifications, allowing for the introduction of various functional moieties and the synthesis of novel polymers.

One key area of exploration is the use of this compound as a monomer in polymerization reactions. Its difunctional nature makes it an ideal candidate for condensation polymerization with dicarboxylic acids, diacyl chlorides, or diisocyanates to produce a variety of polyamides, polyhydrazides, and polyureas. The incorporation of the thioether linkage into the polymer backbone is expected to impart unique properties, such as improved flexibility, thermal stability, and potential for metal coordination.

Furthermore, the hydrazide groups can be reacted with aldehydes and ketones to form hydrazone linkages. This chemistry can be exploited to create crosslinked polymer networks and hydrogels. The reversibility of the hydrazone bond under certain conditions, such as changes in pH, opens up the possibility of designing "smart" materials that can respond to external stimuli. These materials could find applications in drug delivery systems, self-healing materials, and sensors.

Derivatization can also be used to introduce specific functional groups to the this compound molecule to enhance its properties for specific applications. For example, the incorporation of chromophores or fluorophores could lead to the development of new optical materials, while the attachment of metal-chelating ligands could result in materials with interesting magnetic or catalytic properties. The versatility of derivatization strategies provides a powerful toolkit for designing and engineering a new generation of advanced materials based on the this compound scaffold.

Sustainable Synthesis and Application Development for Broader Impact

In line with the growing emphasis on green chemistry, future research will focus on developing sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. Traditional synthetic routes often involve the use of hazardous reagents and solvents, generating significant amounts of waste. The development of greener alternatives is crucial for the broader and more responsible application of this compound.

Key areas of investigation in sustainable synthesis include:

Catalytic Routes: Exploring the use of heterogeneous or reusable catalysts to replace stoichiometric reagents, thereby minimizing waste and improving atom economy.

Alternative Solvents: Investigating the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace volatile and toxic organic solvents.

Energy Efficiency: Employing energy-efficient synthetic techniques, such as microwave-assisted or ultrasound-assisted synthesis, to reduce reaction times and energy consumption. nih.gov

Renewable Feedstocks: Exploring the possibility of synthesizing this compound from renewable biomass-derived starting materials.

Beyond its synthesis, the development of sustainable applications for this compound is a critical research direction. This includes its use as a building block for biodegradable polymers, which could help to mitigate the environmental impact of plastic waste. The inherent antioxidant properties of the thioether group also suggest potential applications in the development of more environmentally friendly additives for materials, replacing potentially harmful conventional antioxidants.

The broader impact of this compound can be significantly enhanced by focusing on applications that address key societal challenges, such as environmental remediation, sustainable materials, and green technologies. By integrating the principles of green chemistry throughout the lifecycle of the compound, from its synthesis to its final application, researchers can ensure that its future development is both scientifically innovative and environmentally responsible.

Exploring Novel Reactivity Patterns and Catalytic Roles

The coordination chemistry of this compound is a burgeoning field with the potential to uncover novel reactivity patterns and catalytic applications. The presence of multiple donor atoms—the nitrogen atoms of the hydrazide groups and the sulfur atom of the thioether linkage—makes it a versatile ligand capable of coordinating to a wide range of metal ions in various modes.

Future research will focus on the synthesis and characterization of new metal complexes with this compound and its derivatives as ligands. By systematically varying the metal center and the ligand architecture, it will be possible to fine-tune the electronic and steric properties of the resulting complexes, leading to the discovery of new catalytic activities.

Potential catalytic applications for these metal complexes include:

Oxidation Catalysis: The thioether group, in coordination with a redox-active metal center, could participate in catalytic oxidation reactions. The sulfur atom can be reversibly oxidized and reduced, potentially facilitating electron transfer processes in catalytic cycles.

Polymerization Catalysis: Metal complexes of this compound could serve as catalysts for various polymerization reactions, such as ring-opening polymerization of lactones or the polymerization of olefins. The ligand's structure can influence the stereochemistry and properties of the resulting polymers.

Asymmetric Catalysis: By introducing chiral centers into the this compound backbone through derivatization, it may be possible to develop chiral metal complexes for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

Beyond catalysis, exploring the fundamental reactivity of this compound and its metal complexes is crucial. This includes studying their redox properties, their ability to activate small molecules, and their potential to form unusual coordination geometries. Such fundamental studies will not only expand our understanding of the coordination chemistry of this versatile ligand but also lay the groundwork for the rational design of new catalysts and functional materials.

Q & A

Q. What are the established synthetic methodologies for 3,3'-Thiodipropionodihydrazide, and how do reaction conditions influence yield?

The synthesis of this compound typically involves condensation reactions. A solvent-free approach under controlled thermal conditions (e.g., 413 K for 1 hour on an oil bath) has been reported, which avoids solvent contamination and simplifies purification . Alternatively, the Taguchi method optimizes reactant ratios (e.g., hydrazine hydrate and carbon disulfide in a 3:1 molar ratio) and heating duration (6 hours at 343 K) to enhance yield . Key variables include temperature, reaction time, and stoichiometry. Researchers should monitor reaction progress via TLC or HPLC and optimize these parameters to mitigate side reactions like over-oxidation or incomplete hydrazide formation.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Characterization requires a multi-technique approach:

  • FT-IR : Confirm N-H stretches (~3200–3300 cm⁻¹) and C=O vibrations (~1650–1700 cm⁻¹) .
  • NMR : Use 1H^1H-NMR to identify hydrazide protons (δ 7.5–9.0 ppm) and 13C^{13}C-NMR for carbonyl carbons (δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (average mass: 222.29 g/mol) and disulfide bond integrity .
  • HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm. Mobile phases like acetonitrile/water (acidified with 0.1% TFA) improve peak resolution .

Q. What safety precautions are critical when handling this compound in the laboratory?

The compound is classified under GHS as:

  • Acute Toxicity (Category 5) : Avoid ingestion; use fume hoods for powder handling .
  • Skin/Eye Irritant (Category 3/2A) : Wear nitrile gloves, lab coats, and safety goggles. For spills, collect waste in sealed containers and dispose via certified hazardous waste facilities .
  • Stability : Store in amber glass bottles at 4°C under inert gas (e.g., N₂) to prevent oxidation of the disulfide bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms for disulfide bond formation during synthesis?

Discrepancies in mechanistic pathways (e.g., radical-mediated vs. nucleophilic substitution) can arise from differences in reaction media or catalysts. To address this:

  • Kinetic Studies : Compare rate constants under varying pH, temperature, and solvent polarity.
  • Isotopic Labeling : Use 34S^{34}S-labeled reactants to trace disulfide bond formation via MS .
  • Computational Modeling : Employ DFT calculations to evaluate transition states and energetics of proposed pathways. Cross-validate results with experimental data (e.g., Arrhenius plots) .

Q. What strategies improve the stability of this compound in aqueous formulations for biomedical applications?

The compound’s disulfide bond is prone to hydrolysis in acidic/basic conditions. Mitigation strategies include:

  • Lyophilization : Remove water to prevent hydrolysis; reconstitute with degassed buffers before use.
  • Antioxidants : Add 0.1% w/v ascorbic acid or EDTA to chelate metal ions that catalyze oxidation .
  • pH Optimization : Maintain formulations at pH 6–7, where the compound exhibits maximum stability .

Q. How can advanced analytical methods differentiate degradation products of this compound under oxidative stress?

  • LC-MS/MS : Use collision-induced dissociation (CID) to fragment degradation products and identify structures (e.g., propionohydrazide or sulfonic acid derivatives) .
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze sulfur oxidation states (S⁻⁻ in disulfide vs. S⁶⁺ in sulfates) .
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 3 months and quantify degradation via HPLC-UV .

Methodological Considerations

  • Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize synthesis parameters while minimizing experimental runs .
  • Data Contradictions : Apply statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility. Cross-check spectral data with reference libraries (e.g., PubChem CID 2796587) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Thiodipropionodihydrazide
Reactant of Route 2
3,3'-Thiodipropionodihydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.